molecular formula C17H14N4O B11841095 Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)- CAS No. 371930-20-0

Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-

Cat. No.: B11841095
CAS No.: 371930-20-0
M. Wt: 290.32 g/mol
InChI Key: PJFPONBJUKXJGA-UHFFFAOYSA-N
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Description

3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile typically involves the reaction of 1-methylpiperidin-4-one with carbon disulfide and malononitrile in the presence of triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific structural features, such as the morpholine ring and the naphthyridine core, which contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

371930-20-0

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-morpholin-4-ylbenzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H14N4O/c18-10-14-16-13(9-12-3-1-2-4-15(12)20-16)11-19-17(14)21-5-7-22-8-6-21/h1-4,9,11H,5-8H2

InChI Key

PJFPONBJUKXJGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N

Origin of Product

United States

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